molecular formula C31H28N2OS2 B14409154 N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-oxopropanebis(thioamide) CAS No. 87898-68-8

N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-oxopropanebis(thioamide)

Katalognummer: B14409154
CAS-Nummer: 87898-68-8
Molekulargewicht: 508.7 g/mol
InChI-Schlüssel: DCSQPCVMYNBOQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-oxopropanebis(thioamide) is a complex organic compound characterized by its unique structure, which includes multiple benzyl groups and thioamide functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~3~,N~3~-Tetrabenzyl-2-oxopropanebis(thioamide) typically involves the reaction of benzylamine derivatives with carbonyl compounds under specific conditions

Industrial Production Methods

While specific industrial production methods for N1,N~1~,N~3~,N~3~-Tetrabenzyl-2-oxopropanebis(thioamide) are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-oxopropanebis(thioamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide groups to amines.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-oxopropanebis(thioamide) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N1,N~1~,N~3~,N~3~-Tetrabenzyl-2-oxopropanebis(thioamide) involves its interaction with specific molecular targets. The thioamide groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~1~,N~1~,N~3~,N~3~-Tetraacetyl-4-methoxybenzene-1,3-diamine
  • N~1~-benzyl-N~3~,N~3~-diethylpropane-1,3-diamine

Uniqueness

N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-oxopropanebis(thioamide) is unique due to its multiple benzyl groups and thioamide functionalities, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

87898-68-8

Molekularformel

C31H28N2OS2

Molekulargewicht

508.7 g/mol

IUPAC-Name

N,N,N',N'-tetrabenzyl-2-oxopropanedithioamide

InChI

InChI=1S/C31H28N2OS2/c34-29(30(35)32(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)31(36)33(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2

InChI-Schlüssel

DCSQPCVMYNBOQB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)C(=O)C(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.